

An In-depth Technical Guide to the Chemical Structure of Phosphorylation Amidites

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Compound of Interest

Compound Name: *Chemical phosphorylation amidite*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures of phosphoramidites used for the phosphorylation of synthetic oligonucleotides. It details the core structural components, variations for 5', 3', and internal phosphorylation, and their chemical properties. This guide also includes experimental protocols and quantitative data to aid researchers in the effective application of these critical reagents in oligonucleotide synthesis.

Core Chemical Structure of Phosphoramidites

Phosphoramidites are the foundational building blocks for the chemical synthesis of oligonucleotides. Their unique structure allows for the controlled, stepwise addition of nucleotide monomers to a growing oligonucleotide chain with high efficiency. The core structure of a phosphoramidite consists of a central trivalent phosphorus atom bonded to a diisopropylamino group, a protecting group (typically 2-cyanoethyl), and the hydroxyl group of a nucleoside or other chemical moiety.

The key features of the phosphoramidite structure are:

- Trivalent Phosphorus: This highly reactive center is susceptible to activation by a weak acid, such as tetrazole, initiating the coupling reaction.
- Diisopropylamino Group: This bulky amine serves as a leaving group during the coupling reaction, facilitating the formation of a new phosphite triester linkage.

- 2-Cyanoethyl Group: This protecting group shields the phosphite from unwanted side reactions during synthesis and is readily removed under mild basic conditions during the final deprotection step.[1]
- Protecting Groups on the Nucleoside: To ensure the specificity of the coupling reaction, other reactive groups on the nucleoside are protected. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle to allow for chain extension. The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected with acyl groups like benzoyl (Bz) or isobutyryl (iBu).

Phosphoramidites for Terminal Phosphorylation

The introduction of a terminal phosphate group is essential for many biological applications of synthetic oligonucleotides, including enzymatic ligation, PCR, and gene construction.[2] Chemical phosphorylation using specific phosphoramidite reagents offers a reliable and efficient alternative to enzymatic methods.

5'-Phosphorylation Amidites

Several reagents have been developed for the chemical phosphorylation of the 5'-terminus of an oligonucleotide. The most common are Chemical Phosphorylation Reagent (CPR) and Chemical Phosphorylation Reagent II (CPR II).

Chemical Phosphorylation Reagent (CPR):

The full chemical name for CPR is 2-[2-(4,4'-Dimethoxytrityloxy)ethylsulfonyl]ethyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite.[3] Its structure includes a DMT group that allows for the monitoring of coupling efficiency via trityl cation assay. However, this DMT group is removed during the final deprotection step, making it incompatible with DMT-on purification methods.[4]

Chemical Phosphorylation Reagent II (CPR II):

CPR II was developed to overcome the purification limitations of CPR. Its chemical formula is C₃₉H₅₁N₂O₉P.[5] This reagent contains a DMT group on a side chain that is stable to the basic conditions used for cleavage and deprotection of the oligonucleotide. This allows for the purification of the full-length, 5'-phosphorylated oligonucleotide using reverse-phase cartridges

or HPLC.[5] The DMT group is subsequently removed with a mild acid treatment, followed by a brief incubation with ammonium hydroxide to yield the final 5'-phosphate.[5] A solid version of CPR II is also available, which offers easier handling and aliquoting.[6]

3'-Phosphorylation

3'-Phosphorylation is typically achieved using a solid support, such as controlled pore glass (CPG), that has been pre-functionalized with a phosphoramidite linker that will generate a 3'-phosphate upon cleavage and deprotection of the oligonucleotide. These are commonly referred to as 3'-Phosphate CPGs. This method allows for the direct synthesis of oligonucleotides with a 3'-phosphate group, which can be used to block the 3'-end from extension by DNA polymerases or to prevent ligation.

Internal Phosphorylation Amidites

The introduction of a phosphate group at an internal position within an oligonucleotide can be achieved using specialized phosphoramidite modifiers. These reagents are designed to have a reactive phosphoramidite group for coupling into the growing oligonucleotide chain and a protected hydroxyl group that, upon deprotection, can be subsequently phosphorylated in a separate chemical step. Alternatively, some internal modifiers are designed with a protected phosphate group that is incorporated directly during synthesis.

Quantitative Data on Phosphorylating Amidites

The efficiency of the coupling reaction is a critical factor in oligonucleotide synthesis, as it directly impacts the yield of the full-length product. While standard nucleoside phosphoramidites typically exhibit coupling efficiencies greater than 99%, the efficiency of phosphorylating amidites can vary.

Reagent	Typical Coupling Time	Reported Coupling Efficiency	Reference
Chemical Phosphorylation Reagent (CPR)	Standard	>99%	[1]
Chemical Phosphorylation Reagent II (CPR II)	6 minutes	>99%	[5] [7]

Experimental Protocols

Protocol for 5'-Phosphorylation using CPR II on an Automated DNA Synthesizer

This protocol outlines the general steps for incorporating a 5'-phosphate group using CPR II on a standard automated DNA synthesizer.

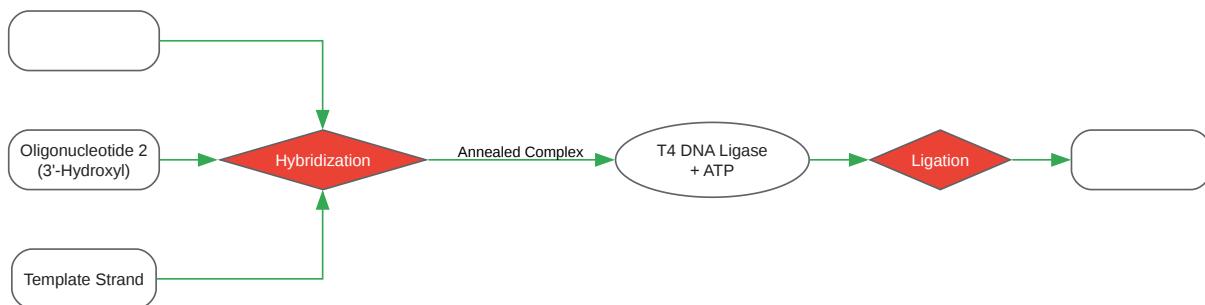
- Reagent Preparation: Dissolve CPR II in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- Synthesis Program: Program the DNA synthesizer to perform the standard synthesis cycle for the desired oligonucleotide sequence.
- Final Coupling Step: In the final coupling step, deliver the CPR II solution to the synthesis column instead of a nucleoside phosphoramidite. A longer coupling time of 6 minutes is recommended for CPR II to ensure high efficiency.[\[5\]](#)
- DMT-On Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect the nucleobases using standard procedures (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine), while leaving the DMT group on the 5'-terminus intact.
- Purification: Purify the DMT-on oligonucleotide using a reverse-phase cartridge or HPLC.

- DMT Removal and Final Deprotection: Treat the purified oligonucleotide with a mild acid (e.g., 80% acetic acid) to remove the DMT group. Subsequently, treat with a mild base (e.g., dilute ammonium hydroxide) to remove the remaining protecting group from the phosphate, yielding the final 5'-phosphorylated oligonucleotide.[5]

Visualizations of Workflows and Signaling Pathways

Workflow for Enzymatic Ligation of Phosphorylated Oligonucleotides

Chemically synthesized oligonucleotides bearing a 5'-phosphate are critical substrates for enzymatic ligation reactions, which are used to join two or more oligonucleotides together to create longer DNA or RNA strands.

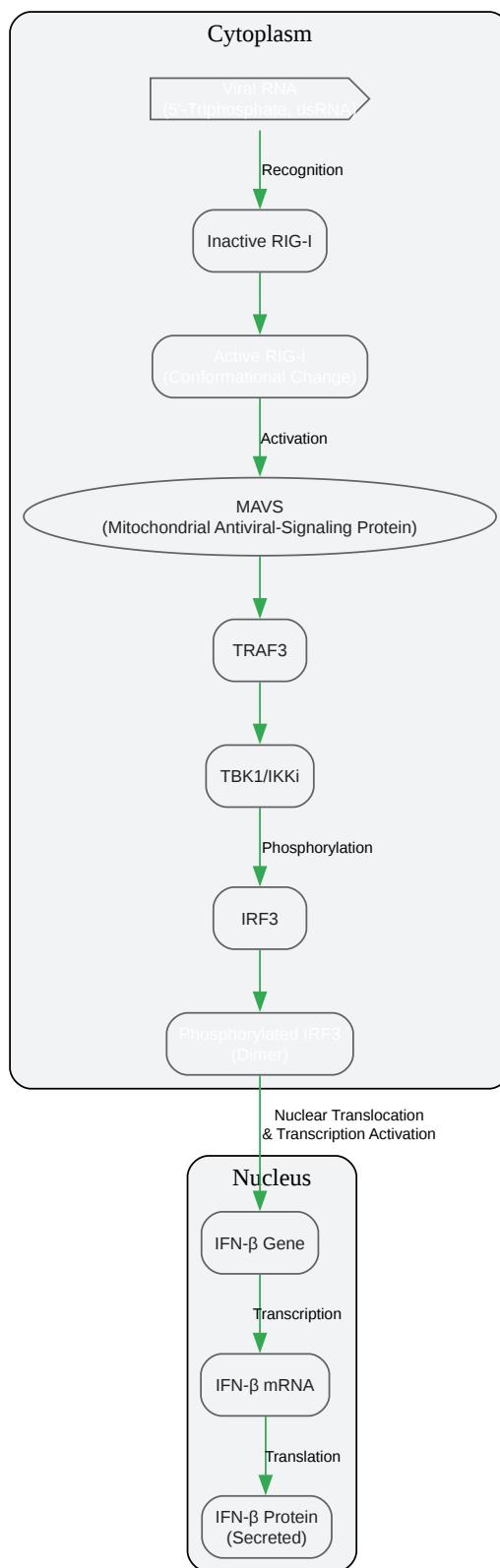


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Enzymatic Ligation Workflow

Signaling Pathway of RIG-I Activation by 5'-Triphosphate RNA

The innate immune receptor RIG-I (Retinoic acid-Inducible Gene I) is a key sensor of viral RNA in the cytoplasm. The activation of RIG-I is critically dependent on the presence of a 5'-triphosphate on the viral RNA, a feature that distinguishes it from host cellular RNA.[8][9]



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RIG-I Signaling Pathway

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